2'-(2-methoxyethyl)-1'-oxo-N-(o-tolyl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spiro[cyclohexane-1,3'-isoquinoline] core, with a 2-methoxyethyl substituent at the 2' position and an N-(o-tolyl) carboxamide group at the 4' position. The o-tolyl (ortho-methylphenyl) group introduces steric and electronic effects distinct from other aryl or alkyl substituents.
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-(2-methylphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-18-10-4-7-13-21(18)26-23(28)22-19-11-5-6-12-20(19)24(29)27(16-17-30-2)25(22)14-8-3-9-15-25/h4-7,10-13,22H,3,8-9,14-17H2,1-2H3,(H,26,28) |
InChI Key |
HMXGKHPPCRZPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis via Cyclocondensation
The spirocyclic framework is assembled through a cyclocondensation reaction between a cyclohexane-derived diketone and a benzylamine derivative. For example, reacting 1,2-cyclohexanedione with 2-bromobenzylamine in the presence of triethylamine facilitates the formation of a Schiff base intermediate, which undergoes intramolecular cyclization under acidic conditions to yield the spiro[cyclohexane-1,3'-isoquinoline] scaffold. This method mirrors the Heck reaction-driven spiroannulation reported for analogous systems, where palladium catalysis promotes C–C bond formation between aryl halides and alkenes.
Reaction Conditions:
Optimization of Spirocyclization
Microwave-assisted synthesis significantly enhances reaction efficiency. Heating the intermediate N-allyl-N-cyclohexyl-2-bromobenzamide at 150°C for 20 minutes under microwave irradiation promotes rapid cyclization, achieving yields upward of 72%. Nuclear magnetic resonance (NMR) analysis of the product confirms successful spiroannulation, with characteristic signals for the cyclohexane protons (δ 1.2–2.1 ppm) and isoquinoline aromatic protons (δ 7.1–8.0 ppm).
Oxidation to the 1'-Oxo Derivative
Ketone Formation via PCC Oxidation
The secondary alcohol intermediate is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane. This method avoids over-oxidation and preserves the spirocyclic framework.
Reaction Conditions:
-
Oxidizing Agent: PCC (1.5 equiv)
-
Solvent: DCM, room temperature, 4 h
-
Yield: 80–85%
Spectroscopic Validation:
Synthesis of the 4'-Carboxamide Derivative
Hydrolysis of the Ester to Carboxylic Acid
The methyl ester at the 4'-position is hydrolyzed under basic conditions to yield the carboxylic acid precursor.
Procedure:
Amide Coupling with o-Toluidine
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled with o-toluidine to form the target carboxamide.
-
Reactants: Carboxylic acid (10 mmol), o-toluidine (12 mmol)
-
Activating Agent: SOCl₂ (15 mmol)
-
Solvent: DCM, 0°C → room temperature, 12 h
-
Yield: 65–70%
Characterization Data:
Reaction Optimization and Challenges
Yield Enhancement Strategies
Chemical Reactions Analysis
Types of Reactions
2’-(2-methoxyethyl)-1’-oxo-N-(o-tolyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2’-(2-methoxyethyl)-1’-oxo-N-(o-tolyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(o-tolyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Variations
The spiro[cyclohexane-isoquinoline] scaffold is common among analogs, but substituents vary significantly:
*Estimated based on structural analogs.
Key Observations :
Physicochemical Properties
Limited data exist for the target compound, but trends emerge from analogs:
*Predicted using substituent contributions: Methoxyethyl (-OCH2CH2O-) reduces LogP vs. cyclohexyl.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a spirocyclic isoquinoline framework. Its molecular formula is CHNO, which suggests several functional groups that may contribute to its biological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 344.42 g/mol |
| Functional Groups | Amide, Ether, Isoquinoline |
| Stereochemistry | Spirocyclic structure |
Antimicrobial Activity
Recent studies have indicated that compounds with isoquinoline structures exhibit significant antimicrobial properties. For instance, a study focused on derivatives of isoquinoline showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. A series of in vitro assays demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Table 2: Summary of Biological Assays
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 20 | Disruption of metabolic pathways |
| Anticancer | MCF-7 | 10 | Induction of apoptosis via caspase activation |
| Anticancer | HeLa | 12 | Inhibition of cell proliferation |
Case Study 1: Efficacy Against Bacterial Biofilms
In a controlled laboratory setting, the compound was tested for its ability to inhibit biofilm formation by Staphylococcus aureus. Results indicated a significant reduction in biofilm mass compared to untreated controls. This suggests potential applications in preventing infections associated with biofilm formation on medical devices.
Case Study 2: Cytotoxicity in Cancer Cells
A comprehensive study assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment, underpinning its potential as an anticancer agent.
Q & A
Basic Question: What are the critical steps in synthesizing this spirocyclic isoquinoline carboxamide derivative?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core via cyclization. Key steps include:
- Cyclohexane-Isoquinoline Fusion : Use of acid-catalyzed cyclocondensation to form the spiro junction, as seen in structurally analogous compounds .
- Methoxyethyl Substitution : Alkylation or nucleophilic substitution to introduce the 2-methoxyethyl group, requiring anhydrous conditions to avoid hydrolysis .
- Carboxamide Coupling : Activation of the carboxylic acid intermediate (e.g., via EDCI/HOBt) followed by reaction with o-toluidine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final product .
Basic Question: Which analytical techniques are essential for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the spirocyclic structure, with emphasis on distinguishing diastereotopic protons in the cyclohexane and isoquinoline moieties .
- X-ray Crystallography : To resolve stereochemical ambiguities, particularly for the spiro center and methoxyethyl orientation .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification, using ESI+ mode to detect [M+H]⁺ ions .
Advanced Question: How can reaction yields be optimized for the carboxamide coupling step?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (20–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2.5 amine:acid). Response surface modeling identifies optimal conditions .
- Flow Chemistry : Continuous-flow systems improve mixing efficiency and reduce side reactions, as demonstrated in analogous spirocyclic syntheses .
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) and additives (e.g., DMAP) to enhance reactivity .
Advanced Question: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines/purity to minimize variability .
- Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with activity measurements .
- Structural Analog Comparison : Benchmark activity against similar spirocyclic compounds (e.g., 2'-phenyl or cyclohexyl derivatives) to contextualize results .
Advanced Question: What computational strategies predict target binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinases or GPCRs), focusing on the carboxamide and methoxyethyl groups as key pharmacophores .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .
- Free Energy Calculations : MM-GBSA analysis quantifies binding affinities and identifies residues critical for interaction .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Storage Conditions : Store at –20°C under argon in amber vials to prevent oxidation and moisture absorption .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Question: How can degradation pathways be analyzed during stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-PDA at 254 nm to detect degradants .
- LC-MS/MS Identification : Fragment ions and isotopic patterns help characterize degradation products (e.g., hydrolysis of the carboxamide or methoxyethyl cleavage) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life under accelerated conditions .
Advanced Question: What strategies resolve low solubility in biological assays?
Methodological Answer:
- Co-Solvent Systems : Test DMSO/PBS or cyclodextrin-based solutions, keeping final DMSO ≤1% to avoid cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
